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Compound of Interest

Compound Name:
Ethyl 3-iodo-1H-indole-2-

carboxylate

CAS No.: 117637-79-3

Cat. No.: B177549 Get Quote

Ethyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of

medicinal chemistry and materials science. Its significance stems from the convergence of two

key structural features: the indole-2-carboxylate framework and the strategically placed iodine

atom at the C-3 position. The indole nucleus is a "privileged scaffold," a recurring motif in a

multitude of natural products and synthetic pharmaceuticals, known to interact with a wide

array of biological targets.[1][2] Derivatives have demonstrated pharmacological activities

including antifungal, antitumor, and anti-inflammatory properties.[2]

The introduction of an iodine atom at the C-3 position transforms this common scaffold into a

versatile building block. The carbon-iodine bond is the most reactive of the carbon-halogen

bonds, making it an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This

allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom

bonds, enabling the systematic exploration of structure-activity relationships in drug discovery

and facilitating the synthesis of complex molecular architectures.[1] This guide provides a

comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-iodo-
1H-indole-2-carboxylate for researchers, scientists, and drug development professionals.

Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its application in a

laboratory setting. The key physicochemical data for Ethyl 3-iodo-1H-indole-2-carboxylate
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are summarized below.

Property Value Reference

Molecular Formula C₁₁H₁₀INO₂ [1]

Molecular Weight 315.11 g/mol [1]

CAS Number 117637-79-3 [1]

Appearance Typically a solid N/A

Purity
≥95% (typical for commercial

samples)
[1]

Solubility

Soluble in polar aprotic

solvents (e.g., DMF, DMSO),

chlorinated solvents (e.g.,

DCM), and ethers (e.g., THF).

N/A

Synthesis: Regioselective Iodination of the Indole
Nucleus
The synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate is most commonly achieved through

the direct electrophilic iodination of its precursor, Ethyl 1H-indole-2-carboxylate. The inherent

electronic properties of the indole ring make the C-3 position the most nucleophilic and thus the

most susceptible to electrophilic attack. The presence of the electron-withdrawing carboxylate

group at the C-2 position further deactivates the ring but does not change this regiochemical

preference.[3][4]

Causality in Experimental Design: Choosing the Right
Iodinating System
Controlling the reaction to achieve selective mono-iodination at the C-3 position is paramount.

Several effective methods exist, each with a sound mechanistic basis:

Iodine and Base (e.g., KOH): In this classic approach, a base such as potassium hydroxide

(KOH) is used to deprotonate the indole nitrogen. This significantly increases the electron
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density of the pyrrole ring, enhancing the nucleophilicity of the C-3 position and facilitating a

rapid reaction with molecular iodine (I₂). The reaction is typically run in a polar aprotic solvent

like N,N-dimethylformamide (DMF).[1]

N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodine source.[1] It is

often activated by a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, TFA).

The acid protonates the succinimide carbonyl, making the N-I bond more polarized and

generating a more potent electrophilic iodine species ("I⁺"). This method is prized for its mild

conditions and high yields.[1]

Experimental Protocol: Synthesis via N-Iodosuccinimide
(NIS)
This protocol describes a reliable method for the synthesis of Ethyl 3-iodo-1H-indole-2-
carboxylate from its non-halogenated precursor.

Step 1: Reactant Preparation

Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or

dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Addition of Iodinating Agent

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

Step 3: Reaction Monitoring

Stir the reaction mixture at room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is fully consumed.

Step 4: Work-up and Isolation

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution

of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Step 5: Purification

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude solid by column chromatography on silica gel or by recrystallization from a

suitable solvent system (e.g., ethanol/hexane) to yield pure Ethyl 3-iodo-1H-indole-2-
carboxylate.
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Synthetic Workflow for Ethyl 3-iodo-1H-indole-2-carboxylate.
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Chemical Reactivity: A Gateway to Molecular
Diversity
The synthetic power of Ethyl 3-iodo-1H-indole-2-carboxylate lies in the reactivity of its C-I

bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling

reactions. These transformations are cornerstones of modern organic synthesis, enabling the

construction of complex molecules with high precision.[1]

Suzuki Coupling: Formation of Aryl-Indole Bonds
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting

an organohalide with an organoboron species (e.g., a boronic acid or ester). For Ethyl 3-iodo-
1H-indole-2-carboxylate, this reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl

indole derivatives, which are common motifs in pharmacologically active compounds.

Causality in Protocol Design:

Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst

like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is required to initiate the catalytic cycle.

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the

palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and

reductive elimination. The choice of ligand can significantly impact reaction efficiency and

scope.

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where

the organic group is transferred from boron to the palladium center.

Experimental Protocol: General Procedure for Suzuki Coupling

To a degassed mixture of Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), the desired

boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable reaction vessel,

add the solvent (e.g., a mixture of dioxane and water).

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C

for several hours, monitoring by TLC.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

Purify the crude product via column chromatography.
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Generalized Catalytic Cycle for Suzuki Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between Ethyl 3-iodo-
1H-indole-2-carboxylate and a terminal alkyne. This reaction is invaluable for synthesizing 3-

alkynylindoles, which are precursors to a wide range of heterocyclic compounds and are found

in various bioactive molecules.

Causality in Protocol Design:

Dual Catalysis: The reaction famously employs a dual catalytic system: a palladium(0)

complex to activate the C-I bond and a copper(I) salt (typically CuI) to act as a co-catalyst
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that facilitates the reaction with the alkyne.

Base: An amine base (e.g., triethylamine, diisopropylamine) is used. It serves not only to

deprotonate the terminal alkyne, forming the reactive copper acetylide, but often acts as the

solvent as well.

Experimental Protocol: General Procedure for Sonogashira Coupling

Combine Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), a palladium catalyst (e.g.,

PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a flask under an inert

atmosphere.

Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

Add the terminal alkyne (1.1-1.5 eq) dropwise.

Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitored by TLC).

Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the

residue by column chromatography.
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Simplified Catalytic Cycles in Sonogashira Coupling.
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Conclusion
Ethyl 3-iodo-1H-indole-2-carboxylate is far more than a simple chemical; it is a strategically

designed molecular tool. Its well-defined physicochemical properties, accessible synthesis,

and, most importantly, the predictable reactivity of the C-3 iodine atom make it an exceptionally

valuable building block. The ability to readily engage in robust and versatile cross-coupling

reactions like the Suzuki and Sonogashira couplings provides chemists with a reliable gateway

to a vast chemical space of substituted indoles. For professionals in drug discovery and

materials science, mastering the application of this synthon is a key step toward the rational

design and efficient synthesis of novel, high-value molecules.

References
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

IUCrData, 5(9), x201205. Available at: [Link]

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD

FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 22(2), 241.

Available at: [Link]

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta

Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1475–1478.

Available at: [Link]

Johnson, W. S., & Schneider, W. P. (1950). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER.

Organic Syntheses, 30, 51. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Ethyl 3-iodo-1H-indole-2-carboxylate | 117637-79-3 | Benchchem [benchchem.com]

2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b177549?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7477011/
https://www.heterocycles.jp/library/full/22024
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7477011/
http://www.orgsyn.org/demo.aspx?prep=cv4p0476
https://www.benchchem.com/product/b177549?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B177549
https://pmc.ncbi.nlm.nih.gov/articles/PMC9462284/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Introduction: The Strategic Importance of a
Halogenated Indole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177549#ethyl-3-iodo-1h-indole-2-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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